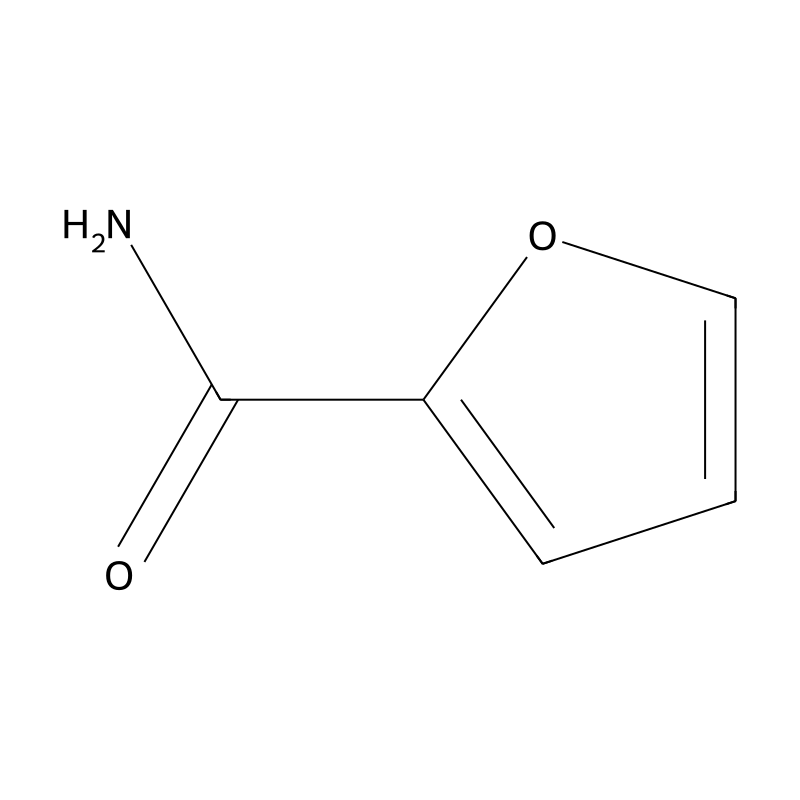

2-Furamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiparasitic Properties:

2-Furamide has been studied for its potential as an antiparasitic agent, particularly against amoebae, single-celled organisms that can cause amoebic dysentery []. Studies have shown that 2-Furamide exhibits amoebicidal activity against Entamoeba histolytica, the parasite responsible for amoebic dysentery [].

Additional Potential Applications:

While research on 2-Furamide is limited, some studies suggest it might have broader potential applications beyond amoebiasis. These include:

- Antibacterial activity: Limited research suggests 2-Furamide might possess antibacterial properties, but further investigation is needed [].

- Antitubercular activity: Early studies indicate potential antitubercular activity of 2-Furamide, but more research is required to confirm its efficacy and safety in this context [].

2-Furamide, with the chemical formula CHNO and a CAS number of 609-38-1, is an organic compound derived from furan. It appears as a white to almost white crystalline powder and has a melting point ranging from 138 to 144 °C. Its solubility in methanol is noted to be almost transparent, indicating good solubility characteristics . The structure of 2-furamide features a furan ring with an amide functional group, contributing to its unique chemical properties.

Notable Reactions- Oxymethylation: Involves the introduction of methyl groups into the amide structure.

- Polycondensation: Formation of larger polymeric structures from 2-furamide and formaldehyde.

Research indicates that 2-furamide exhibits various biological activities. It has been studied for its potential applications in medicinal chemistry, particularly due to its structural similarity to other bioactive compounds. The compound's interactions at the molecular level suggest potential roles in pharmacology, although specific therapeutic uses are still under investigation .

The synthesis of 2-furamide can be achieved through several methods:

- Direct Amidation: Reacting furan derivatives with ammonia or amines under controlled conditions.

- Transformation from Furfural: A process involving the conversion of furfural into 2-furamide through catalytic reactions, which is significant for biomass utilization .

- Polymerization Reactions: Utilizing furan-based monomers to create larger polymeric structures incorporating 2-furamide.

2-Furamide finds applications in various fields, including:

- Pharmaceuticals: As a precursor or building block for drug development.

- Polymer Chemistry: In the synthesis of polyamides and other polymeric materials.

- Biomass Conversion: As part of processes aimed at converting renewable resources into valuable chemicals .

Studies on the interactions of 2-furamide with other molecules have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes may enhance its utility in various chemical applications. Furthermore, investigations into its reactivity and stability under different conditions provide insights into its behavior in biological systems and environmental contexts .

Several compounds share structural similarities with 2-furamide, notably:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Furfural | Aldehyde | Precursor for furamide synthesis; used in biomass conversion. |

| 5-Nitro-2-Furamide | Nitro group | Exhibits distinct biological activity compared to 2-furamide. |

| N-(n-butyl)-5-nitro-2-furamide | Amide with aliphatic chain | Shows different reactivity patterns due to bulky side group. |

Uniqueness of 2-Furamide

While many compounds share similar furan structures, 2-furamide's unique combination of an amide functional group and its potential for diverse

The catalytic amidation of furfural derivatives represents a fundamental approach for 2-furamide synthesis, leveraging the inherent reactivity of the furan ring system and aldehyde functionality. Direct amidation of furfural with hydroxylamine has been demonstrated using copper-doped cobalt oxide (Cu/Co3O4) catalysts, achieving efficient conversion through a dual-pathway mechanism [3]. This process involves 2-furancarboxaldehyde oxime and 2-furonitrile as detectable intermediates, with the Williams mechanism proving dominant over the classic dehydration-rehydration pathway [3].